3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide
Overview
Description
3-{[2-(1-Cyclohexen-1-yl)ethyl]-amino}propanohydrazide is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.30 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics . It is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 3-{[2-(1-Cyclohexen-1-yl)ethyl]-amino}propanohydrazide typically involves the reaction of 2-(1-cyclohexen-1-yl)ethylamine with propanohydrazide under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
Chemical Reactions Analysis
3-{[2-(1-Cyclohexen-1-yl)ethyl]-amino}propanohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-{[2-(1-Cyclohexen-1-yl)ethyl]-amino}propanohydrazide is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 3-{[2-(1-Cyclohexen-1-yl)ethyl]-amino}propanohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, influencing their structure and function . The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3-{[2-(1-Cyclohexen-1-yl)ethyl]-amino}propanohydrazide can be compared with other similar compounds, such as:
2-(1-Cyclohexenyl)ethylamine: This compound shares a similar structure but lacks the hydrazide group, making it less versatile in certain reactions.
2-(1-Cyclohexenyl)cyclohexanone: Another structurally related compound, which is used in different chemical reactions and applications.
N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: This compound has a similar cyclohexenyl group but differs in its functional groups and applications.
The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a wide range of chemical reactions and research applications .
Properties
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethylamino]propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-14-11(15)7-9-13-8-6-10-4-2-1-3-5-10/h4,13H,1-3,5-9,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXRSCLQKLJWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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